molecular formula C21H24N2O4 B268972 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B268972
M. Wt: 368.4 g/mol
InChI Key: ZXFMJSXMIUUKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It was first discovered by researchers at the University of Cambridge in the UK, and has since undergone preclinical and clinical trials to evaluate its efficacy and safety.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves blocking the angiotensin II type 2 receptor, which is found in the nervous system and is involved in the development of chronic pain. By blocking this receptor, 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide reduces the activity of pain-sensing neurons and reduces the perception of pain.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include reducing the activity of pain-sensing neurons, reducing inflammation in the nervous system, and reducing the perception of pain. The drug has also been shown to be well-tolerated in human clinical trials, with few side effects reported.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide for lab experiments is that it has been extensively studied in preclinical models of chronic pain, and has also undergone human clinical trials. This means that researchers have a good understanding of its mechanism of action and safety profile, which can help guide future research. However, one limitation of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is that it is a small molecule drug, which may limit its ability to penetrate certain tissues or target specific cells.

Future Directions

There are several potential future directions for research on 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is in combination therapies, where 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is used in combination with other drugs to enhance its efficacy or reduce side effects. Another area of interest is in exploring the potential use of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in other conditions besides chronic pain, such as inflammatory diseases or cancer. Finally, there is ongoing research to better understand the mechanism of action of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, which could lead to the development of new drugs with similar mechanisms of action.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, starting with the reaction of 4-ethylphenol with epichlorohydrin to form the intermediate compound 2-(4-ethylphenoxy)propanol. This intermediate is then reacted with N-(3-aminophenyl)morpholine to form the final product, 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis process has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for its potential use in treating chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, and has also been evaluated in human clinical trials for its safety and efficacy. The drug works by blocking the action of a specific protein called the angiotensin II type 2 receptor, which is involved in the development of chronic pain.

properties

Product Name

2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O4/c1-2-16-6-8-19(9-7-16)27-15-20(24)22-18-5-3-4-17(14-18)21(25)23-10-12-26-13-11-23/h3-9,14H,2,10-13,15H2,1H3,(H,22,24)

InChI Key

ZXFMJSXMIUUKHF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.